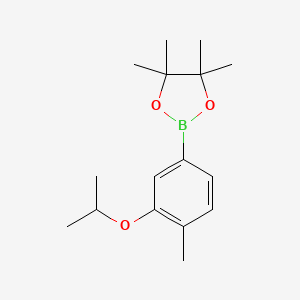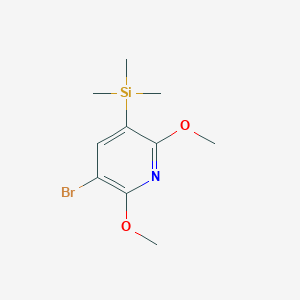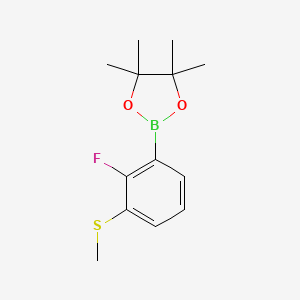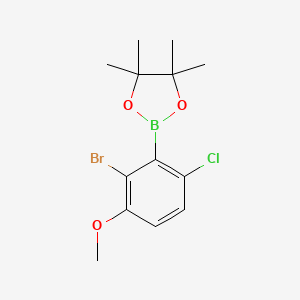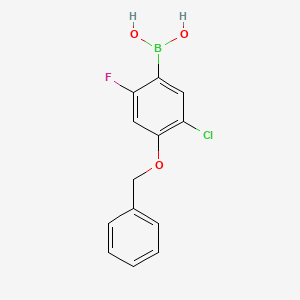
5-Bromo-2,6-dimethoxypyridine-3-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-2,6-dimethoxypyridine-3-boronic acid” is a chemical compound with the IUPAC name 3-bromo-2,6-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . It has a molecular weight of 344.01 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BBrNO4/c1-12(2)13(3,4)20-14(19-12)8-7-9(15)11(18-6)16-10(8)17-5/h7H,1-6H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C .Scientific Research Applications
5-Bromo-2,6-dimethoxypyridine-3-boronic acidDMP-3-BA has a variety of applications in scientific research. It has been used as a building block for the synthesis of biologically active molecules, such as chalcones and flavonoids. It has also been used for the synthesis of polymers and biopolymers, as well as for the synthesis of various pharmaceuticals. Additionally, 5-Bromo-2,6-dimethoxypyridine-3-boronic acidDMP-3-BA has been used in the synthesis of other boronic acids, such as 4-bromo-2,6-DMP-3-BA.
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-Bromo-2,6-dimethoxypyridine-3-boronic acid . For instance, the compound’s boronic acid group can form boronate esters under alkaline conditions, which may affect its activity.
Advantages and Limitations for Lab Experiments
The use of 5-Bromo-2,6-dimethoxypyridine-3-boronic acidDMP-3-BA in laboratory experiments has a number of advantages. This compound is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to its use. For example, this compound is not very soluble in organic solvents, making it difficult to use in certain types of experiments. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
Future Directions
In the future, there are a number of potential directions for the use of 5-Bromo-2,6-dimethoxypyridine-3-boronic acidDMP-3-BA. For example, this compound could be used to synthesize novel compounds with potential therapeutic applications. Additionally, it could be used in the development of new materials, such as polymers and biopolymers. Furthermore, further research into the mechanism of action of this compound could lead to a better understanding of its effects in various biological systems. Finally, 5-Bromo-2,6-dimethoxypyridine-3-boronic acidDMP-3-BA could be used to develop new methods for the synthesis of biologically active molecules.
Synthesis Methods
5-Bromo-2,6-dimethoxypyridine-3-boronic acidDMP-3-BA can be synthesized by a number of different methods. One of the most common methods involves the reaction of 2,6-dimethoxypyridine and 3-bromopropionic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically conducted at room temperature for several hours, resulting in the formation of 5-Bromo-2,6-dimethoxypyridine-3-boronic acidDMP-3-BA.
Safety and Hazards
The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(5-bromo-2,6-dimethoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO4/c1-13-6-4(8(11)12)3-5(9)7(10-6)14-2/h3,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPPWLUIGVTUOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1OC)OC)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





